
(4-Bromoquinolin-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromoquinolin-6-yl)methanol is a chemical compound with the molecular formula C10H8BrNO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a bromine atom at the 4th position and a methanol group at the 6th position of the quinoline ring, making it a unique derivative with potential biological and chemical significance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromoquinolin-6-yl)methanol typically involves the hydroxymethylation of 4-bromoquinoline. One common method is the electrophotocatalytic hydroxymethylation using methanol as a reagent. This process involves the use of a photocatalyst under specific light irradiation conditions to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophotocatalytic processes or other catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Bromoquinolin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with different oxidation states.
Reduction: Reduction of the bromine atom to form different quinoline derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the bromine atom or modifying the methanol group .
Wissenschaftliche Forschungsanwendungen
(4-Bromoquinolin-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Bromoquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a similar structure but without the bromine and methanol groups.
4-Chloroquinoline: A similar compound with a chlorine atom instead of bromine.
6-Hydroxyquinoline: A compound with a hydroxyl group at the 6th position instead of methanol.
Uniqueness: (4-Bromoquinolin-6-yl)methanol is unique due to the presence of both the bromine atom and the methanol group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8BrNO |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
(4-bromoquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-5,13H,6H2 |
InChI-Schlüssel |
UCVKADKMOBYASK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CC(=C2C=C1CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
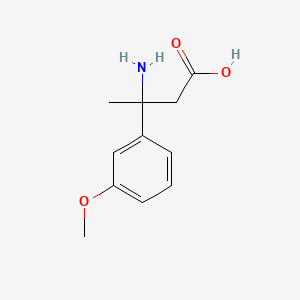
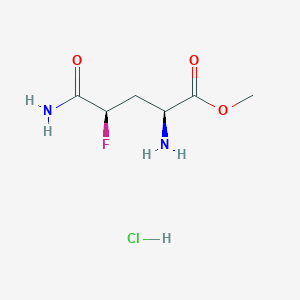

![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)
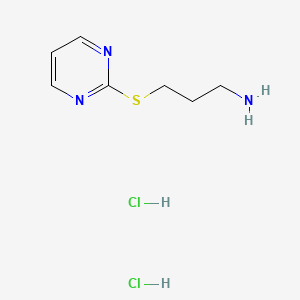
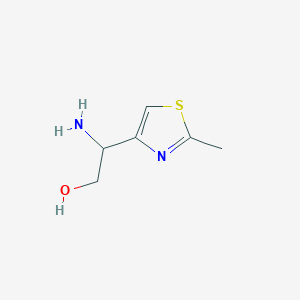
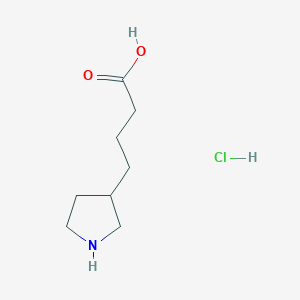
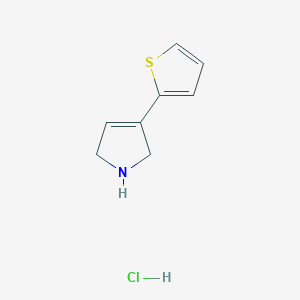

![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)

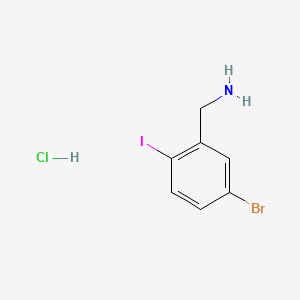
![ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13514675.png)
